12-Nitroindeno(1,2,3-cd)pyrene

Description

Structure

3D Structure

Properties

CAS No. |

95050-14-9 |

|---|---|

Molecular Formula |

C22H11NO2 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

6-nitrohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaene |

InChI |

InChI=1S/C22H11NO2/c24-23(25)18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H |

InChI Key |

UBYQOQMCSPXBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

environmental occurrence of nitro-indeno(1,2,3-cd)pyrene in diesel exhaust

An In-Depth Technical Guide to the Environmental Occurrence of Nitro-Indeno(1,2,3-cd)pyrene in Diesel Exhaust

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical examination of nitro-indeno(1,2,3-cd)pyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Intended for researchers, environmental scientists, and drug development professionals, this document delves into the formation, analytical methodologies, environmental distribution, and health implications of this compound, with a specific focus on its prevalence in diesel engine emissions.

Introduction: The Significance of Nitro-Indeno(1,2,3-cd)pyrene

Indeno(1,2,3-cd)pyrene (IP) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of six fused aromatic rings. Like other PAHs, it is a product of the incomplete combustion of organic materials such as coal, oil, wood, and fossil fuels.[1][2][3] IP is a known constituent of diesel exhaust particulate matter and is classified as a substance possibly carcinogenic to humans.[2][4][5]

The environmental and health risks associated with IP are significantly amplified upon nitration. The addition of a nitro (-NO₂) group to the aromatic structure forms nitro-indeno(1,2,3-cd)pyrene. Nitrated PAHs (nitro-PAHs) are a class of compounds recognized as potent mutagens and are considered specific markers for diesel exhaust exposure.[6] These compounds contribute substantially to the genotoxicity of diesel emissions, making their study critical for understanding the public health impact of air pollution.[6][7] This guide offers an in-depth analysis of the lifecycle of nitro-indeno(1,2,3-cd)pyrene, from its creation within a diesel engine to its ultimate toxicological effects.

Genesis: Formation in the Diesel Combustion Environment

The formation of nitro-indeno(1,2,3-cd)pyrene is a two-stage process occurring within the harsh conditions of a diesel engine.

Stage 1: Pyrosynthesis of the Parent PAH The foundational Indeno(1,2,3-cd)pyrene molecule is formed during the incomplete combustion of diesel fuel at high temperatures and pressures.[8] This process, known as pyrosynthesis, involves the thermal breakdown and subsequent recombination of fuel hydrocarbons into larger, more complex aromatic structures. The hydrogen abstraction-acetylene addition (HACA) mechanism is widely accepted as a primary pathway for the growth of these PAH molecules in combustion flames.[1]

Stage 2: Electrophilic Nitration Once formed, the parent PAH undergoes electrophilic nitration. In the oxygen-rich and high-temperature environment of a diesel engine, nitrogen from the air and fuel is oxidized to form various nitrogen oxides (NOx). These NOx species, particularly in the presence of radicals, react with the electron-rich aromatic system of Indeno(1,2,3-cd)pyrene to substitute a hydrogen atom with a nitro group. This reaction is a primary source of nitro-PAHs found directly in exhaust emissions.[8][9]

Caption: Formation pathway of Nitro-Indeno(1,2,3-cd)pyrene in diesel exhaust.

Analytical Methodologies for Detection and Quantification

The analysis of nitro-indeno(1,2,3-cd)pyrene in diesel exhaust is challenging due to its low concentration within a highly complex matrix of other organic compounds. A robust analytical workflow is essential for accurate identification and quantification.

The process begins with collecting diesel particulate matter (DPM) on filters, followed by solvent extraction to isolate the organic fraction. This crude extract is then subjected to a cleanup and fractionation step, often using High-Performance Liquid Chromatography (HPLC), to separate the nitro-PAH compounds from interfering substances.[7]

Key Analytical Techniques

| Technique | Principle | Advantages & Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio. | The gold standard for confirmation. Provides structural information for unambiguous identification. Requires derivatization for less volatile compounds.[8][10] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Excellent for separating isomers. Often coupled with Fluorescence or Ultraviolet (UV) detectors for high sensitivity and selectivity for aromatic compounds.[5][10] |

| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive detector for electrophilic compounds, such as those containing nitro groups. | Offers very low detection limits for nitro-PAHs. Less specific than MS, so chromatographic separation is critical.[7][10] |

Experimental Protocol: GC-MS Analysis of Nitro-PAHs in DPM

-

Sample Collection: Draw a known volume of diesel exhaust through a quartz fiber filter to collect particulate matter.

-

Soxhlet Extraction: Place the filter in a Soxhlet apparatus and extract with dichloromethane for 18-24 hours to solubilize the organic compounds.

-

Solvent Reduction: Reduce the extract volume using a rotary evaporator under a gentle stream of nitrogen.

-

HPLC Fractionation: Inject the concentrated extract onto a semi-preparative silica HPLC column. Elute with a hexane/dichloromethane gradient to separate fractions based on polarity. Collect the fraction corresponding to the elution time of nitro-PAH standards.

-

GC-MS Analysis: Concentrate the collected nitro-PAH fraction and inject it into a GC-MS system.

-

Column: Use a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Temperature Program: Ramp the oven temperature to achieve separation of target analytes.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, targeting the molecular ions and characteristic fragment ions of nitro-indeno(1,2,3-cd)pyrene for maximum sensitivity and specificity.

-

-

Quantification: Quantify the analyte by comparing its peak area to a multi-point calibration curve generated from certified reference standards.

Caption: Standard analytical workflow for nitro-PAH analysis from diesel soot.

Environmental Occurrence and Distribution

Nitro-indeno(1,2,3-cd)pyrene is primarily introduced into the environment via diesel engine emissions.[7][8] It exists predominantly adsorbed onto the surface of fine and ultra-fine particulate matter.[1][11] This association with small particles is critical to its environmental behavior for two reasons:

-

Atmospheric Transport: The small size of the particles allows them to remain suspended in the atmosphere for extended periods, leading to widespread distribution far from the original source.

-

Bioavailability: Inhalable particles can penetrate deep into the respiratory system, carrying the toxic nitro-PAH compounds with them.

Due to atmospheric deposition, nitro-indeno(1,2,3-cd)pyrene can be found in various environmental compartments, including urban air, soil, and water bodies.[9][12] The compound is characterized by very low water solubility and a high octanol-water partition coefficient, meaning it adsorbs very strongly to organic matter in soil and sediment.[2][3] This persistence makes it a long-term contaminant in affected ecosystems.[3]

Toxicological Significance and Health Implications

The primary health concern with nitro-indeno(1,2,3-cd)pyrene is its carcinogenicity, which is significantly greater than that of its parent PAH.[7] Many nitro-PAHs are potent, direct-acting mutagens that do not require metabolic activation to exert their genotoxic effects, although metabolic processes can enhance their toxicity.[6]

The mechanism of toxicity involves the metabolic reduction of the nitro group to a reactive N-hydroxy-amino intermediate. This intermediate can then form covalent adducts with DNA bases, primarily guanine. These DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as tumor suppressors or proto-oncogenes, they can initiate the process of carcinogenesis.[1][5]

Epidemiological and toxicological studies have linked exposure to diesel exhaust with an increased risk of various cancers, notably bladder and lung cancer.[4][6][13] The presence of specific nitro-PAH mutational signatures in tumors from exposed individuals provides a molecular link between diesel exhaust and carcinogenesis.[13]

Caption: Toxicological pathway of nitro-indeno(1,2,3-cd)pyrene.

Conclusion

Nitro-indeno(1,2,3-cd)pyrene represents a significant environmental and public health challenge. As a potent mutagenic and carcinogenic compound formed during diesel combustion, its presence in the atmosphere is a direct consequence of vehicular and industrial activity. Its strong adsorption to particulate matter ensures its persistence and wide distribution in the environment, as well as its efficient delivery to the human respiratory system.

Understanding the formation, detection, and toxicological mechanisms of this compound is paramount for developing effective emission control strategies, setting regulatory standards, and protecting public health. Continued research, utilizing advanced and highly sensitive analytical techniques, is essential to fully characterize the risks associated with nitro-indeno(1,2,3-cd)pyrene and other nitro-PAHs in our environment.

References

-

1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

-

Indeno(1,2,3-cd)pyrene - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 8, 2024, from [Link]

-

ICSC 0730 - INDENO(1,2,3-cd)PYRENE. (n.d.). Inchem.org. Retrieved February 8, 2024, from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 8, 2024, from [Link]

-

-

Higo, H., et al. (2001). Environmental occurrence of nitrotriphenylene observed in airborne particulate matter. Chemical Research in Toxicology, 14(9), 1229-1234. Retrieved February 8, 2024, from [Link]

-

Alves, C. A., et al. (2022). Emissions of PAHs, Nitro-PAHs and Quinones (Oxy-PAHs) Associated to PM1.0 and PM2.5 Emitted by a Diesel Engine Fueled with Diesel-Biodiesel-Ethanol Blends. Atmosphere, 13(2), 299. Retrieved February 8, 2024, from [Link]

-

INDENO (1,2,3-cd) PYRENE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 8, 2024, from [Link]

-

Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Fact sheet: Indeno pyrene. (n.d.). Sanexen. Retrieved February 8, 2024, from [Link]

-

QUANTITATION OF NITRO- AND DINITROPOLYCYCLIC AROMATIC HYDROCARBONS IN DIESEL EXHAUST PARTICULATE. (n.d.). CDC Stacks. Retrieved February 8, 2024, from [Link]

-

Heeb, N. V., et al. (2011). Secondary effects of catalytic diesel particulate filters: Conversion of PAHs versus formation of Nitro-PAHs. ETH Nanoparticles Conference (NPC). Retrieved February 8, 2024, from [Link]

-

Beane Freeman, L. E., et al. (2022). Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors. Cancer Epidemiology, Biomarkers & Prevention, 31(1), 125-133. Retrieved February 8, 2024, from [Link]

-

A Review of Polycyclic Aromatic Hydrocarbon and Polycyclic Aromatic. (n.d.). California Air Resources Board. Retrieved February 8, 2024, from [Link]

-

Beane Freeman, L. E., et al. (2022). Nitrated Polycyclic Aromatic Hydrocarbon (Nitro-PAH) Signatures and Somatic Mutations in Diesel Exhaust–Exposed Bladder Tumors. Cancer Epidemiology, Biomarkers & Prevention, 31(1), 125-133. Retrieved February 8, 2024, from [Link]

-

Szewczyńska, M., Dąbrowska, J., & Pyrzyńska, K. (2017). Polycyclic Aromatic Hydrocarbons in the Particles Emitted from the Diesel and Gasoline Engines. Polish Journal of Environmental Studies, 26(2), 801-807. Retrieved February 8, 2024, from [Link]

Sources

- 1. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]

- 2. ICSC 0730 - INDENO(1,2,3-cd)PYRENE [inchem.org]

- 3. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. nj.gov [nj.gov]

- 5. Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Emissions of PAHs, Nitro-PAHs and Quinones (Oxy-PAHs) Associated to PM1.0 and PM2.5 Emitted by a Diesel Engine Fueled with Diesel-Biodiesel-Ethanol Blends [mdpi.com]

- 9. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pjoes.com [pjoes.com]

- 12. Environmental occurrence of nitrotriphenylene observed in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Metabolic Activation Pathways of Nitroaromatic Prodrugs in Mammalian Cells: A Case Study with CB1954

A Note on the Subject Compound: Initial searches for "12-nitro-IP" did not yield a readily identifiable chemical entity in the public domain. This designation may refer to a novel or proprietary compound. To provide a comprehensive and technically accurate guide that fulfills the user's request for an in-depth analysis of nitroaromatic bioactivation, this document will focus on the well-characterized and clinically relevant prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) . The principles and methodologies described herein are broadly applicable to the study of other nitroaromatic compounds.

Introduction: The Double-Edged Sword of Nitroaromatic Bioactivation

Nitroaromatic compounds represent a fascinating class of molecules with potent biological activities. Their therapeutic potential, particularly in oncology, is intrinsically linked to their metabolic activation within target cells.[1][2][3] The inert nitro group serves as a latent trigger, which, upon reduction, unleashes highly cytotoxic species. This guide provides a detailed exploration of the metabolic activation pathways of the dinitrobenzamide prodrug CB1954, a compound of significant interest in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1][2][4] We will delve into the enzymatic machinery responsible for this bioactivation, the nature of the resulting cytotoxic metabolites, and the experimental approaches to elucidate these complex processes.

The Core Mechanism: Reductive Activation of CB1954

The cytotoxicity of CB1954 is not inherent but is a consequence of its metabolic transformation. The central event is the reduction of one of its nitro groups to a hydroxylamine, a highly reactive intermediate.[3][5] This reduction can be catalyzed by various nitroreductases.

Enzymatic Landscape of CB1954 Metabolism

The primary enzymes involved in the metabolic activation of CB1954 in mammalian systems are NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, and to a lesser extent, other reductases.[3] However, human NQO1 is significantly less efficient at activating CB1954 compared to its rat ortholog, which has limited the clinical efficacy of CB1954 as a standalone agent in humans.[3] This has led to the development of GDEPT strategies, where a bacterial nitroreductase, such as the NfsB from Escherichia coli, is expressed in tumor cells to efficiently activate CB1954.[1][6][7]

The activation of CB1954 by these enzymes proceeds through a series of electron transfer steps, leading to the formation of various intermediates. The reduction of the 4-nitro group is the critical step for generating the potent cytotoxic species.[3]

Figure 1: Metabolic activation pathway of CB1954.

The reduction of the 4-nitro group of CB1954 by a two-electron reductase like NQO1 or a bacterial nitroreductase generates the 4-hydroxylamine derivative.[3][8] This metabolite is a potent bifunctional alkylating agent that can form DNA interstrand cross-links, leading to cell death.[2][3] The reduction of the 2-nitro group also occurs but leads to a less cytotoxic monofunctional alkylating agent.[8]

The Role of Secondary Metabolism

Further metabolic steps can influence the overall cytotoxicity of CB1954. For instance, the hydroxylamine intermediates can be substrates for O-acetylation by N-acetyltransferases (NATs), particularly NAT2.[5] This acetylation can enhance the reactivity of the hydroxylamine, leading to increased DNA damage and cytotoxicity.[5]

Experimental Methodologies for Studying CB1954 Metabolism

A multi-pronged experimental approach is necessary to fully characterize the metabolic activation of CB1954 in mammalian cells.

Cell Culture Models

The choice of cell line is critical. For studying the role of specific enzymes, engineered cell lines are invaluable. For example, comparing a parental cell line with low NQO1 activity to a derivative overexpressing NQO1 can elucidate the enzyme's contribution to CB1954 activation. Similarly, for GDEPT studies, cells transduced with a bacterial nitroreductase gene are the model of choice.[7][9]

Workflow for Metabolite Identification and Cytotoxicity Assessment

The following workflow outlines a typical experiment to identify CB1954 metabolites and assess their cytotoxic potential.

Figure 2: Experimental workflow for studying CB1954 metabolism.

Detailed Protocol: Metabolite Identification by LC-MS/MS

-

Cell Seeding and Treatment: Seed mammalian cells (e.g., HCT-116 cells expressing a bacterial nitroreductase) in appropriate culture vessels. Once the cells reach the desired confluency, replace the medium with fresh medium containing CB1954 at various concentrations.

-

Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the culture medium and cell pellets.

-

Metabolite Extraction:

-

For the culture medium, perform a solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

-

For the cell pellets, lyse the cells and perform a protein precipitation followed by centrifugation to collect the supernatant containing intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8]

-

Separate the metabolites on a suitable column (e.g., C18).

-

Use the mass spectrometer to identify and quantify CB1954 and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]

-

-

Data Analysis: Compare the obtained mass spectra with those of known standards or use high-resolution mass spectrometry to determine the elemental composition of the metabolites.

Quantitative Data Presentation

The following table summarizes representative cytotoxicity data for CB1954 in different cell lines, highlighting the importance of nitroreductase expression.

| Cell Line | Nitroreductase Status | CB1954 IC₅₀ (µM) | Reference |

| Walker 256 (rat) | High endogenous NQO1 | ~1 | [3] |

| HCT-116 (human) | Low endogenous NQO1 | >100 | [7] |

| HCT-116-NTR | Expressing bacterial NfsB | ~0.1 | [7] |

| SKOV3 (human) | Low endogenous NQO1 | >100 | [5] |

| SKOV3-NTR | Expressing bacterial NTR | 0.61 | [5] |

| SKOV3-NTR+NAT2 | Expressing NTR and NAT2 | 0.04 | [5] |

Conclusion and Future Directions

The metabolic activation of nitroaromatic compounds like CB1954 is a cornerstone of their therapeutic application. Understanding the intricate enzymatic pathways and the resulting reactive metabolites is crucial for the rational design of novel prodrugs and for optimizing therapeutic strategies such as GDEPT. Future research in this area will likely focus on engineering more efficient nitroreductases, identifying novel prodrugs with improved activation kinetics and bystander effects, and exploring the interplay of secondary metabolic pathways in modulating the efficacy of these agents.

References

-

Nitrofurantoin. PubChem. [Link]

-

McNeish, I. A., et al. (2002). Virus-directed, Enzyme Prodrug Therapy With Nitroimidazole Reductase: A Phase I and Pharmacokinetic Study of Its Prodrug, CB1954. Clinical Cancer Research, 8(8), 2662-2668. [Link]

-

Nitrofurantoin: View Uses, Side Effects and Medicines. 1mg. [Link]

-

McNeish, I. A., et al. (2002). Virus-directed, Enzyme Prodrug Therapy with Nitroimidazole Reductase. Clinical Cancer Research, 8(8), 2662-2668. [Link]

-

Grove, J. I., et al. (2008). E. Coli nitroreductase/CB1954 Gene-Directed Enzyme Prodrug Therapy: Role of Arylamine N-acetlytransferase 2. Journal of Pharmacology and Experimental Therapeutics, 326(3), 743-750. [Link]

-

Knox, R. J., et al. (2000). CB 1954: from the Walker tumor to NQO2 and VDEPT. Current Pharmaceutical Design, 6(18), 1837-1864. [Link]

-

Christofferson, A., & Wilkie, J. (2009). Mechanism of CB1954 reduction by Escherichia coli nitroreductase. Biochemical Society Transactions, 37(Pt 2), 413-418. [Link]

-

Helsby, N. A., et al. (2004). 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT. British Journal of Cancer, 90(6), 1084-1092. [Link]

-

Fisher, S. K., et al. (2001). The Inositol Phosphates. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Bioactivation of the prodrug CB 1954 by nitroreductase (NTR). ResearchGate. [Link]

-

Bridgewater, J. A., et al. (1997). The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite. Human Gene Therapy, 8(6), 709-717. [Link]

-

Prosser, J. L., et al. (2010). Discovery and evaluation of Escherichia coli nitroreductases that activate the anti-cancer prodrug CB1954. Biochemical Pharmacology, 79(5), 631-642. [Link]

Sources

- 1. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CB 1954: from the Walker tumor to NQO2 and VDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of CB1954 reduction by Escherichia coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and evaluation of Escherichia coli nitroreductases that activate the anti-cancer prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomers of Mononitro-Indeno(1,2,3-cd)pyrene: Technical Characterization & Synthesis Guide

This guide details the structural isomerism, synthesis, and toxicological characterization of mononitro-indeno(1,2,3-cd)pyrene (nitro-IP).[1][2][3] It distinguishes between isomers formed via electrophilic aromatic substitution (environmental/synthetic route) and those formed via radical oxidation (biological/metabolic route).[1][3]

Executive Summary & Structural Logic

Indeno(1,2,3-cd)pyrene (IP) is a hexacyclic aromatic hydrocarbon (C₂₂H₁₂) and a documented environmental carcinogen.[1][2][3][4][5][6] Unlike alternant PAHs (e.g., benzo[a]pyrene), IP contains a fluoranthene-like structural motif (a five-membered ring fused to a naphthalene/pyrene core), which influences its electronic density and reactivity.[1][3]

The formation of mononitro-IP isomers is highly regioselective and pathway-dependent.[1][2][3]

-

Electrophilic Nitration (Atmospheric/Synthetic): Occurs predominantly at the 12-position , driven by the highest electron density (HOMO coefficient) at this site.[1][2][3]

-

Radical/Oxidative Nitration (Biological): Occurs at the 2-position , mediated by peroxynitrite (ONOO⁻) attack, often leading to a mixture of 2-nitro-IP and quinones.[1][2][3]

Structural Numbering & Isomer Identification

The IUPAC numbering for indeno(1,2,3-cd)pyrene is non-intuitive due to the ring fusion.[1][2][3] The diagram below visualizes the core structure and the critical substitution sites.[1][2][3]

Figure 1: Topology of Indeno(1,2,3-cd)pyrene highlighting the divergent sites for electrophilic (C12) vs. radical (C2) nitration.[1][2][3][4]

Synthesis & Formation Protocols

Protocol A: Regioselective Synthesis of 12-Nitro-IP

This protocol utilizes acetyl nitrate, a standard reagent for electrophilic nitration of PAHs, which favors the kinetically controlled product (12-nitro).[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Preparation of Acetyl Nitrate: In a dry flask at 0°C, slowly add 1.0 mmol of conc. HNO₃ to 10 mL of acetic anhydride. Stir for 15 minutes. Caution: Exothermic.[1][3]

-

Substrate Dissolution: Dissolve 0.5 mmol of IP in 20 mL of dry DCM. Ensure complete solvation (sonicate if necessary).[1][3]

-

Addition: Dropwise add the acetyl nitrate solution to the IP solution at 0°C under an argon atmosphere.

-

Reaction: Allow to warm to room temperature and stir for 1-2 hours. Monitor via TLC (Hexane/DCM 3:1).[1][3] The yellow IP spot will diminish, and a bright orange/red nitro-IP spot will appear.[1][2][3]

-

Quenching: Pour mixture into ice-cold NaHCO₃ solution. Extract with DCM (3x).[1][3]

-

Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo.[1][3] Isolate 12-nitro-IP via flash chromatography on silica gel (Eluent: Hexane/DCM gradient).

Protocol B: Biomimetic Synthesis of 2-Nitro-IP

This protocol mimics in vivo oxidative stress using a peroxynitrite generating system, producing 2-nitro-IP along with quinones.[1][2][3]

Reagents:

-

Hydrogen Peroxide (H₂O₂) + Acid (to generate ONOO⁻ in situ) OR synthesized Peroxynitrite.[1][2][3]

-

Fe(III)-Porphyrin catalyst (optional, to mimic CYP450).[1][2][3]

Workflow:

-

System Setup: Prepare a phosphate buffer (pH 7.[1][2][3]4) containing 50 µM IP and 5 µM Fe(III)-porphyrin.[1][3]

-

Initiation: Introduce peroxynitrite (final conc. 200-500 µM) via syringe pump to maintain steady state.

-

Incubation: Stir at 37°C for 30 minutes.

-

Extraction: Extract metabolites with Ethyl Acetate.

-

Separation: This method yields a mixture.[1][2][3] 2-Nitro-IP must be separated from IP-quinones using HPLC (Reverse-phase C18, ACN/Water gradient).

Analytical Characterization

Differentiation of isomers relies on chromatographic retention and Mass Spectrometry fragmentation patterns.[1][3]

| Feature | 12-Nitro-IP (Electrophilic) | 2-Nitro-IP (Radical/Metabolic) |

| Formation Mechanism | Electrophilic Aromatic Substitution (SEAr) | Radical Recombination / Oxidation |

| Precursor/Reagent | NO₂⁺ (Nitronium ion) | ONOO⁻ (Peroxynitrite) /[1][2][3] •NO₂ |

| HPLC Elution Order | Typically elutes after parent IP (due to polarity) | Elutes near quinone fractions |

| UV-Vis Shift | Bathochromic shift (Red shift) ~10-20 nm vs IP | Distinct band broadening |

| Key MS Fragment | [M-NO₂]⁺ (m/z 276), [M-NO]⁺ (m/z 292) | [M-OH]⁺ (often associated with quinones) |

| Mutagenic Potency | High (Direct-acting in S. typhimurium) | Moderate (Requires nitroreduction) |

Toxicology & Mutagenicity Mechanisms[1][3][8]

The biological impact of mononitro-IP isomers is dictated by their metabolic activation pathways.[1][2][3] Unlike the parent IP, which requires P450 activation to the diol-epoxide, nitro-IPs can be activated via nitroreduction.[1][2][3]

Activation Pathways

-

Nitroreduction: Cytosolic nitroreductases reduce the -NO₂ group to a hydroxylamine (-NHOH).[1][2][3]

-

Esterification: The hydroxylamine is O-acetylated (by NAT enzymes), creating an unstable ester.[1][2][3]

-

Adduct Formation: The nitrenium ion attacks DNA (typically Guanine C8), causing mutation.[1][2][3]

Pathway Visualization[1][2][3]

Figure 2: Divergent toxicological pathways for 12-Nitro-IP (DNA adduction) and 2-Nitro-IP (Oxidative stress).[1][2][3]

References

-

National Institute of Standards and Technology (NIST). Indeno[1,2,3-cd]pyrene Structure and Properties.[1][2][3][8] NIST Chemistry WebBook, SRD 69.[1][3] Link[1][2][3]

-

Minabe, M., & Shibuya, N. (1989). Nitration of indeno[1,2,3-cd]pyrene and mutagenic activities of related compounds.[1][2][3] Chemical Research in Toxicology, 2(6), 357-358.[1][2][3] Link

-

Luo, Y., et al. (2015). Metabolic Transformation of Indeno[1,2,3-cd]pyrene and Toxicities of Its Metabolites.[1][2][3][9] Bulletin of Environmental Contamination and Toxicology, 94, 112–117.[1][2][3][9] Link

-

International Agency for Research on Cancer (IARC). Indeno[1,2,3-cd]pyrene.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 32.[1][2][3] Link

-

PubChem. Indeno(1,2,3-cd)pyrene Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

- 1. Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. INDENO(1,2,3-C,D)PYRENE CAS#: 193-39-5 [m.chemicalbook.com]

- 3. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]

- 4. Indeno[1,2,3-cd]pyrene-d12 | C22H12 | CID 71749475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indeno[1,2,3-cd]pyrene - [sigmaaldrich.com]

- 6. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Indeno[1,2,3-cd]pyrene | 193-39-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Indeno[1,2,3-cd]pyrene [webbook.nist.gov]

- 9. Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mechanistic Profiling and Quantitation of Nitro-PAHs via Fluorescence Quenching

Executive Summary

Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) are potent mutagenic derivatives of PAHs found in diesel exhaust and atmospheric particulate matter. Unlike their parent PAHs, which are often intensely fluorescent, Nitro-PAHs exhibit strong intrinsic fluorescence quenching due to the electron-withdrawing nitro group. This application note details the protocols for fluorescence quenching analysis , specifically focusing on the interaction between Nitro-PAHs and biological targets (Human Serum Albumin - HSA). This approach is critical for toxicological profiling and drug development, allowing researchers to determine binding affinities (

Theoretical Foundation: The "Nitro Effect"

To accurately analyze Nitro-PAHs, one must understand the photophysics driving their behavior. The presence of the nitro group (

Quenching Mechanisms

-

Enhanced Intersystem Crossing (ISC): The nitro group introduces low-lying

states. Spin-orbit coupling facilitates a rapid transition from the excited singlet state ( -

Photoinduced Electron Transfer (PET): The electron-deficient nitro group can act as an electron acceptor from the aromatic ring (donor) in the excited state, preventing radiative recombination.

Visualization of Quenching Dynamics

The following Jablonski-style diagram illustrates the competitive relaxation pathways.

Figure 1: Photophysical pathway showing the dominance of Intersystem Crossing (ISC) in Nitro-PAHs, leading to fluorescence suppression.

Protocol: Nitro-PAH Binding Interaction with HSA

This protocol measures the affinity of a Nitro-PAH (the "Quencher") to Human Serum Albumin (the "Fluorophore"). HSA contains a single tryptophan residue (Trp-214) that fluoresces strongly. Upon binding, the Nitro-PAH quenches this fluorescence.

Reagents and Preparation

-

Buffer: 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl (simulating physiological conditions).

-

Protein Stock:

Human Serum Albumin (HSA).[2] Note: Verify concentration using -

Ligand Stock (Nitro-PAH): 1 mM stock in spectroscopic grade DMSO. Caution: Nitro-PAHs are potential carcinogens.[3][4] Handle with extreme care.

Experimental Workflow

-

Baseline Measurement: Add 2.0 mL of HSA solution (

final conc) to a quartz cuvette. Record fluorescence emission (Excitation: 295 nm; Emission: 300–450 nm).-

Why 295 nm? To selectively excite Tryptophan and avoid Tyrosine fluorescence.

-

-

Titration: Sequentially add aliquots (

) of the Nitro-PAH stock. -

Equilibration: Allow 2–5 minutes incubation after each addition for equilibrium binding.

-

Readout: Record the fluorescence spectrum after each addition.

-

Absorbance Correction (Critical): Measure the UV-Vis absorbance of the Nitro-PAH at the excitation (295 nm) and emission (340 nm) wavelengths for every concentration point.

Figure 2: Step-by-step titration workflow for determining binding constants, emphasizing the mandatory absorbance check.

Data Analysis and Validation

The Inner Filter Effect (IFE) Correction

Nitro-PAHs are often yellow/orange and absorb light at 295 nm. This causes "trivial quenching" (absorption of the excitation light) which mimics actual binding. You must correct the observed fluorescence (

Equation:

- : Absorbance of the solution at excitation wavelength (295 nm).

- : Absorbance of the solution at emission peak (340 nm).

Stern-Volmer Analysis

To determine the quenching mechanism, plot

Equation:

| Parameter | Definition | Typical Value (HSA) |

| Fluorescence intensity without quencher | Experimental | |

| Corrected fluorescence with quencher | Experimental | |

| Stern-Volmer quenching constant | Calculated ( | |

| Bimolecular quenching rate constant | Calculated ( | |

| Lifetime of fluorophore (HSA) |

Interpretation of Mechanism:

-

Dynamic Quenching: Collisional.

increases with rising temperature. -

Static Quenching: Complex formation.

decreases with rising temperature (complex dissociates). -

Limit Check: If

(the diffusion limit), the mechanism is likely Static (Binding), which is expected for Nitro-PAH/HSA interactions.

Binding Constant Calculation

For static quenching (binding), use the modified Stern-Volmer (or Double Log) equation to find the Binding Constant (

Equation:

-

Plot

on Y-axis vs -

Intercept:

-

Slope:

(number of binding sites, typically

References

-

Mechanism of Nitro-Quenching: Andersson, P., et al. "Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons." Chemosphere, via .

-

HSA Binding Protocols: "Testing for drug-human serum albumin binding using fluorescent probes and other methods." Journal of Biological Chemistry, via .

-

Inner Filter Effect Correction: "Inner Filter Effect Correction for Fluorescence Measurements in Microplates." Analytical Chemistry, via .

-

Stern-Volmer Kinetics: Lakowicz, J. R.[6] Principles of Fluorescence Spectroscopy. Standard text for

and -

Nitro-PAH Toxicity: "Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review." Science of The Total Environment, via .

Sources

- 1. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 2. physchemres.org [physchemres.org]

- 3. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

reducing 12-nitroindeno(1,2,3-cd)pyrene to amino-derivative for fluorescence detection

Application Note: High-Sensitivity Fluorescence Detection of 12-Nitroindeno(1,2,3-cd)pyrene via Amino-Reduction

Executive Summary

12-Nitroindeno(1,2,3-cd)pyrene (12-nitro-IP) is a mutagenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative often found in diesel exhaust particulate matter and atmospheric aerosols.[1] Direct fluorescence detection of 12-nitro-IP is impossible due to the strong quenching effect of the nitro group (

This guide details two critical workflows:

-

Offline Chemical Reduction: For the synthesis of calibration standards.

-

Online Post-Column Reduction: For automated high-performance liquid chromatography (HPLC) analysis.[1]

Mechanism of Action

Chemical Reduction

The core objective is the six-electron reduction of the nitro group to an amino group. In acidic media with a metal donor (Zinc), the reaction proceeds as follows:

[1]Photophysical Activation

The nitro group enhances intersystem crossing (ISC) from the excited singlet state (

Figure 1: Mechanism of fluorescence restoration via nitro-reduction.[1]

Protocol 1: Offline Synthesis of Standard (Reference Material)

Purpose: To generate 12-amino-IP for peak identification and calibration curves, as this standard is rarely commercially available.

Reagents:

-

12-Nitroindeno(1,2,3-cd)pyrene (solid standard)[1]

-

Zinc dust (<10 µm particle size)[1]

-

Hydrochloric acid (HCl), 1N[1]

-

Ethanol (HPLC Grade)[1]

-

Ammonium hydroxide (for neutralization)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mg of 12-nitro-IP in 5 mL of ethanol in a reaction vial. Sonicate to ensure complete dissolution.[1]

-

Activation: Add 50 mg of activated Zinc dust to the vial.

-

Acidification: Dropwise, add 200 µL of 1N HCl while stirring. The evolution of hydrogen gas (bubbling) indicates the reaction is active.

-

Incubation: Heat the mixture to 40°C for 30 minutes with continuous stirring.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove residual Zinc.

-

Neutralization: Adjust the pH of the filtrate to ~7.0 using dilute ammonium hydroxide.

-

Verification: Inject the product into the HPLC-UV/FLD system. The disappearance of the nitro-peak (UV 254nm) and appearance of a new fluorescent peak confirms conversion.

Protocol 2: Online HPLC-FLD with Reducer Column

Purpose: Routine high-sensitivity analysis of samples.[1]

This method utilizes a "reducer column" packed with Zinc and glass beads placed between the analytical column and the fluorescence detector.

Instrumentation Setup

-

HPLC Pump: Binary gradient capability.[1]

-

Analytical Column: C18 Polymeric Reversed-Phase (e.g., Supelcosil LC-PAH), 250 x 4.6 mm, 5 µm.[1]

-

Reducer Column: Stainless steel column (typically 20-50 mm length) packed with 1:1 mixture of Zinc dust and glass beads (40-60 µm).[1]

Mobile Phase & Gradient

-

Solvent A: 10 mM Ammonium Acetate (pH 6.0) in Water.[1][2][3][5][6][7] Note: Buffer is critical for proton donation during reduction.

-

Solvent B: Acetonitrile (ACN).[1]

| Time (min) | % A (Buffer) | % B (ACN) |

| 0.0 | 50 | 50 |

| 20.0 | 10 | 90 |

| 30.0 | 0 | 100 |

| 35.0 | 50 | 50 |

Detection Parameters

Since 12-amino-IP spectral data is instrument-dependent, perform a "Stop-Flow" scan on the synthesized standard.

-

Estimated Excitation: 260–340 nm (Start optimization at 300 nm).

-

Estimated Emission: 450–550 nm (Start optimization at 500 nm).[1]

-

Gain: High (x100).

Workflow Diagram

Figure 2: Online HPLC-FLD Reduction Workflow. The reducer column is placed post-column to avoid band broadening during separation.

Validation & Troubleshooting

Conversion Efficiency Test

To validate the reducer column:

-

Bypass the reducer column and inject the Nitro standard. Record UV Area (

).[1] -

Install the reducer column and inject the Nitro standard. Record UV Area of the residual Nitro peak (

).[1] -

Efficiency (%) =

.[1] -

Acceptance Criteria: Efficiency > 95%.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Reducer column exhaustion (Oxidation of Zn).[1] | Flush column with 10% Acetic Acid for 10 min, then re-equilibrate. Replace packing if necessary. |

| High Backpressure | Fines from Zinc dust clogging frits.[1] | Ensure Zinc is sieved (>40 µm) and mixed with glass beads to prevent compaction.[1] |

| Peak Tailing | Adsorption of amino-PAH on active sites.[1] | Increase Ammonium Acetate concentration (up to 20mM) or add modifier (Triethylamine).[1] |

| Memory Effect | Analytes sticking to Zinc surface.[1] | Implement a strong solvent wash (100% ACN) between runs.[1] |

References

-

IARC Monographs. (1983).[1] Indeno(1,2,3-cd)pyrene.[1][5][8][9] International Agency for Research on Cancer.[1] [Link]

-

NIST Chemistry WebBook. Indeno[1,2,3-cd]pyrene Spectral Data.[1] National Institute of Standards and Technology. [Link][1]

-

Tejada, S. B., et al. (1986).[1] Analysis of nitro-aromatics in diesel exhaust particulate using HPLC with electrochemical and fluorescence detection. International Journal of Environmental Analytical Chemistry.[1]

-

Schlemitz, S., & Pfannhauser, W. (1996).[1] Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography.[1][4] Food Additives & Contaminants.[1][4] [Link]

-

EPA Method 8330B. (2006).[1] Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] US Environmental Protection Agency.[1] [Link][1]

Sources

- 1. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]

- 2. HPLC-FLD determination of serum aromatic amino acids: application in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indeno[1,2,3-cd]pyrene [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: 12-Nitroindeno(1,2,3-cd)pyrene Stability Guide

Introduction

You are accessing this guide because you are working with 12-Nitroindeno(1,2,3-cd)pyrene (12-NIP) , a high-molecular-weight nitro-polycyclic aromatic hydrocarbon (nitro-PAH).[1] Unlike its parent compound, indeno(1,2,3-cd)pyrene, the addition of the nitro group (

The Critical Warning: Nitro-PAHs are not just "light-sensitive"; they are photolabile .[1] Under standard laboratory fluorescent lighting, 12-NIP can undergo a nitro-to-nitrite rearrangement within minutes, leading to irreversible degradation.[1] This guide provides the mechanistic understanding and rigid protocols required to maintain standard integrity.

Module 1: The Photodegradation Mechanism

To prevent degradation, you must understand how it happens.[1] The primary failure mode for 12-NIP is not simple oxidation; it is a photon-driven rearrangement.[1]

The Mechanism: Nitro-Nitrite Rearrangement

Upon exposure to UV or visible light (specifically

Pathway Visualization

Figure 1: The photochemical decay pathway of 12-NIP.[1] Note that the reaction is irreversible once the NO group is eliminated.

Module 2: Storage & Handling Protocols

This section outlines the "Safe Harbor" conditions. Any deviation from these parameters introduces a statistical probability of standard loss.[1]

The Golden Rule: Lighting

Standard white fluorescent laboratory lights emit significant energy in the 350–450 nm range, which overlaps with the absorption band of 12-NIP.[1]

-

Requirement: All handling must occur under Gold Fluorescent Light (cutoff wavelength > 500 nm) or red-light conditions.[1]

-

Verification: If you can see "blue" or "white" tints in your workspace, your standard is degrading.[1]

Solvent Selection Matrix

Solvent choice dictates the half-life of the radical intermediates.[1]

| Solvent | Stability Rating | Risk Factor | Recommended Use |

| Toluene | ⭐⭐⭐⭐ (High) | Low radical propagation; excellent solubility.[1] | Primary Storage. Preferred for long-term stock at -20°C. |

| Acetonitrile | ⭐⭐⭐ (Moderate) | Standard for NIST SRMs; stable if kept dark.[1] | Working Solutions. Ideal for HPLC injection preparation.[1] |

| DMSO | ⭐ (Critical Risk) | High. DMSO can act as a sensitizer and is hygroscopic.[1] | Avoid for Storage. Use only for immediate bioassays (Ames test). |

| Acetone | ⭐⭐ (Low) | High volatility concentrates sample; potential aldol reactions.[1] | Glassware Cleaning Only. Do not use for standards. |

The "Self-Validating" Handling Workflow

Follow this decision tree to ensure sample integrity from freezer to instrument.

Figure 2: Step-by-step handling workflow. Note the mandatory equilibration step to prevent condensation.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a new, early-eluting peak in my chromatogram. Is this an impurity?

Diagnosis: This is likely a photodegradation product (quinone or hydroxy-derivative).[1]

-

The Cause: The sample was likely exposed to white light during weighing or transfer.[1]

-

The Fix: 12-NIP degradation is irreversible. You must discard the aliquot.[1]

-

Prevention: Wrap all clear volumetric flasks in aluminum foil before adding the solid standard.

Q2: My peak area counts are decreasing over a sequence of injections.

Diagnosis: In-vial degradation inside the autosampler.

-

The Cause: Many autosamplers have clear windows or internal LED lights that irradiate the sample tray.[1]

-

The Fix:

Q3: Can I store 12-NIP in DMSO for biological assays?

Diagnosis: High risk of rapid decay.[1]

-

Technical Insight: DMSO facilitates electron transfer reactions.[1] In the presence of even trace light, nitro-PAHs in DMSO degrade significantly faster than in toluene [1].[1]

-

Protocol: Prepare DMSO stocks immediately before use. Do not freeze and re-use DMSO aliquots of nitro-PAHs.[1]

Q4: How do I verify if my standard is still good without running a full calibration curve?

Diagnosis: Need for a rapid QC check.

-

The Fix: Use UV-Vis spectroscopy.

-

Protocol: Measure the absorbance ratio at two wavelengths (e.g.,

of the parent vs. a valley). If the ratio shifts by >5% compared to the Certificate of Analysis (CoA), the distribution of the

References

-

National Institute of Standards and Technology (NIST). (2022).[1] Certificate of Analysis: Standard Reference Material® 1647f - Priority Pollutant Polycyclic Aromatic Hydrocarbons in Acetonitrile.[1] NIST.[2][3] [Link][1]

-

International Agency for Research on Cancer (IARC). (2013). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. [Link]

-

National Institutes of Health (NIH) / PubMed. (2007).[1] Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant.[1][4][5] (Model system for Nitro-PAH degradation). [Link]

-

U.S. Environmental Protection Agency (EPA). (1999).[1] Compendium Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). (See Section 9.1 on Light Sensitivity).[1] [Link]

Sources

- 1. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]

- 2. restek.com [restek.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, 1,8-dinitropyrene and their parent polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Publish Comparison Guide: NMR Spectral Characterization of 12-Nitroindeno(1,2,3-cd)pyrene

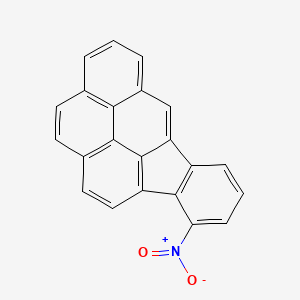

This guide provides an in-depth technical comparison and characterization protocol for 12-Nitroindeno(1,2,3-cd)pyrene , a specific nitrated derivative of the polycyclic aromatic hydrocarbon (PAH) Indeno(1,2,3-cd)pyrene.[1][2]

Executive Summary & Scientific Context

12-Nitroindeno(1,2,3-cd)pyrene (CAS: 95050-14-9) is the major regioselective product formed during the electrophilic nitration of the parent environmental pollutant, Indeno(1,2,3-cd)pyrene (IP).[1][2] Unlike the parent PAH, which is a documented carcinogen found in diesel exhaust and combustion emissions, the 12-nitro derivative represents a specific transformation product with distinct mutagenic properties.[1][2]

For researchers in toxicology and environmental analysis, definitively distinguishing the 12-nitro isomer from the parent compound and other potential isomers (e.g., 1-nitro or 6-nitro) is critical.[1][2] This guide outlines the NMR-based structural elucidation strategy, leveraging the specific loss of symmetry and substituent effects induced by the nitro group at position 12.[1][2]

Key Comparative Metrics

| Feature | Parent: Indeno(1,2,3-cd)pyrene | Target: 12-Nitroindeno(1,2,3-cd)pyrene |

| Formula | C₂₂H₁₂ | C₂₂H₁₁NO₂ |

| Molecular Weight | 276.33 g/mol | 321.33 g/mol |

| Symmetry | Cₛ (Planar, no axis) | C₁ (Asymmetric substitution) |

| Key NMR Feature | 12 aromatic protons (8.0–8.6 ppm region) | 11 aromatic protons; Loss of H-12 signal |

| Reaction Origin | Combustion/Pyrolysis | Electrophilic Nitration (Acetyl Nitrate) |

Characterization Workflow & Logic

The identification of 12-Nitroindeno(1,2,3-cd)pyrene requires a self-validating workflow that moves from mass confirmation to regiochemical assignment.[1][2]

Strategic Protocol

-

Synthesis/Isolation: Nitration of IP using acetyl nitrate typically yields the 12-nitro isomer as the major product due to the high electron density at the 12-position (analogous to the K-region in other PAHs).[1][2]

-

Mass Spectrometry (MS): Confirmation of the nitro-substitution (+45 Da mass shift).

-

1H NMR Spectroscopy: The primary tool for regiochemistry.[1][2] The disappearance of the specific proton resonance at C-12 and the downfield shift of adjacent protons (H-11) serve as the definitive "fingerprint."[1][2]

Diagram: Structural Elucidation Workflow

Figure 1: Step-by-step workflow for the synthesis, isolation, and spectral validation of 12-Nitroindeno(1,2,3-cd)pyrene.

Comparative NMR Analysis

The structural confirmation relies on comparing the 1H NMR spectrum of the nitrated product against the well-defined spectrum of the parent hydrocarbon.[1][2]

A. Parent Compound Baseline (Indeno(1,2,3-cd)pyrene)

The parent molecule exhibits a complex aromatic region due to its fused ring system.[1][2] All 12 protons are magnetically distinct (or exhibit significant overlap) in the region of 7.4 – 8.7 ppm .[1][2]

Experimental Data (400 MHz, CDCl₃):

-

Downfield Signals (Bay/Cove Regions): 8.60 (d), 8.43 (d), 8.39 (d).[2]

-

Mid-Range Aromatic: 8.28, 8.26, 8.15, 8.14, 8.09, 8.06, 8.05 ppm.[1][2]

-

Note: The protons at the 1, 2, 6, 7, and 12 positions are key markers.[1][2]

B. 12-Nitroindeno(1,2,3-cd)pyrene Spectral Features

Upon nitration at position 12, the symmetry and electronic environment change drastically.[1][2]

Key Diagnostic Changes:

-

Loss of Signal: The integral value decreases from 12H to 11H. Specifically, the signal corresponding to H-12 (typically a singlet or doublet in the downfield region depending on resolution) disappears.[1][2]

-

Deshielding Effect: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1][2] Protons ortho or peri to the substitution site (e.g., H-11) will shift significantly downfield (to higher ppm values) due to the inductive and resonance deshielding.[1][2]

-

Pattern Disruption: The coupling patterns of the ring containing C-12 will simplify (e.g., an AB system may become a singlet or a simplified doublet if the neighbor is substituted).[1][2]

Comparison Table: Predicted vs. Observed Shifts

| Proton Assignment | Parent Shift (ppm) | 12-Nitro Shift (ppm)* | Diagnostic Change |

|---|---|---|---|

| H-12 | ~8.1 - 8.3 (Region) | ABSENT | Primary Confirmation |

| H-11 (Peri/Ortho) | ~8.0 - 8.2 | > 8.5 (Predicted) | Significant Downfield Shift (Deshielding) |

| H-1 to H-10 | 7.4 - 8.6 | 7.5 - 8.8 | Minor shifts due to global electronic change |

*Note: Exact shift values depend on solvent and concentration.[1][2] The "Absent H-12" is the absolute confirmation metric.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data capable of resolving the hyperfine splitting of PAHs:

-

Solvent: Use CDCl₃ (Deuterated Chloroform) or C₆D₆ (Deuterated Benzene).[1][2] Benzene-d6 often provides better resolution for PAHs by reducing signal overlap through aromatic solvent-induced shifts (ASIS).[1][2]

-

Concentration: Dissolve 1–5 mg of the purified nitro-PAH in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug to remove any insoluble micro-particulates that cause line broadening.[1][2]

Protocol 2: Data Acquisition Parameters

-

Frequency: Minimum 400 MHz (600 MHz recommended for resolving multiplets).

-

Scans (NS): 64–128 scans to ensure high S/N ratio for minor impurities.

-

Relaxation Delay (D1): Set to 2.0–5.0 seconds . PAHs often have long T1 relaxation times; insufficient delay leads to integration errors.[1][2]

Protocol 3: Regioselectivity Verification (HMBC)

If 1D NMR is ambiguous, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

-

Logic: Look for correlations between the Carbon-12 signal (now bearing the nitro group, typically shifted to ~145-150 ppm) and the protons on the adjacent ring (H-11).[1][2]

-

Result: A correlation from H-11 to the nitrated carbon confirms the position of the substituent.[1][2]

References

-

Minabe, M., & Shibuya, N. (1989).[1][2] Nitration of indeno[1,2,3-cd]pyrene and mutagenic activities of related compounds. Chemical Research in Toxicology, 2(6), 357-358.[1][2][3][4]

-

National Institute of Standards and Technology (NIST). Indeno[1,2,3-cd]pyrene Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2]

-

Rice, J. E., et al. (1986).[1][2][5] Tumor-initiating activity of major in vivo metabolites of indeno[1,2,3-cd]pyrene on mouse skin. Carcinogenesis, 7(10), 1761-1764.[1][2][5]

-

ChemicalBook. 12-Nitroindeno(1,2,3-cd)pyrene Product Description & CAS 95050-14-9.

Sources

- 1. INDENO(1,2,3-C,D)PYRENE CAS#: 193-39-5 [m.chemicalbook.com]

- 2. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]

- 3. 茚并[1,2,3-cd]比 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. 茚并[1,2,3-cd]比 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-indeno(1,2,3-cd)pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Nitro-indeno(1,2,3-cd)pyrene

Indeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Its nitrated derivative, nitro-indeno(1,2,3-cd)pyrene, exhibits even greater mutagenic and carcinogenic potential. Accurate identification and structural elucidation of these compounds in complex matrices are paramount for environmental monitoring, toxicology studies, and drug metabolism research. Mass spectrometry is the premier technique for this purpose, offering high sensitivity and specificity. However, the choice of ionization method profoundly influences the fragmentation pattern, which is the key to unambiguous identification. This guide explores the anticipated fragmentation pathways of nitro-indeno(1,2,3-cd)pyrene under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Comparative Analysis of Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is fundamentally dependent on the energy transferred during the ionization process. Hard ionization techniques like EI impart high internal energy, leading to extensive fragmentation. In contrast, soft ionization methods like ESI are gentler, typically producing intact molecular ions or protonated molecules, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).

| Ionization Technique | Ion Formation | Fragmentation | Typical Application |

| Electron Ionization (EI) | M + e⁻ → M•⁺ + 2e⁻ | Extensive, "hard" ionization | GC-MS, structural elucidation of volatile and semi-volatile compounds |

| Electrospray Ionization (ESI) | M + H⁺ → [M+H]⁺ (positive mode) or M - H⁺ → [M-H]⁻ (negative mode) | Minimal, "soft" ionization | LC-MS, analysis of polar and thermally labile compounds |

Electron Ionization (EI) Fragmentation of Nitro-indeno(1,2,3-cd)pyrene

Electron ionization is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions that are invaluable for structural confirmation by matching against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.

Based on the established fragmentation patterns of nitroaromatic compounds, the EI mass spectrum of nitro-indeno(1,2,3-cd)pyrene (molecular weight: 321.33 g/mol ) is expected to be dominated by fragmentation pathways involving the nitro group. The primary fragmentation events are predicted to be:

-

Loss of Nitrogen Dioxide (NO₂): A characteristic fragmentation for nitroaromatic compounds, resulting in the [M-NO₂]⁺ ion. This is often a prominent peak in the spectrum.

-

Loss of Nitric Oxide (NO): This rearrangement process leads to the [M-NO]⁺ ion.

-

Loss of an Oxygen Atom (O): Another common fragmentation pathway for nitro compounds, yielding the [M-O]⁺ ion.

-

Sequential Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO or C₂H₂, characteristic of the underlying PAH structure.

Caption: Predicted EI fragmentation of nitro-indeno(1,2,3-cd)pyrene.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique commonly used with Liquid Chromatography (LC-MS). It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

For nitro-indeno(1,2,3-cd)pyrene, ESI-MS/MS analysis would likely proceed in negative ion mode due to the electron-withdrawing nature of the nitro group, which stabilizes the [M-H]⁻ ion. The fragmentation of the [M-H]⁻ precursor ion is expected to yield a different set of product ions compared to EI-MS.

Predicted ESI-MS/MS fragmentation pathways for the [M-H]⁻ ion of nitro-indeno(1,2,3-cd)pyrene (m/z 320) include:

-

Loss of Nitric Oxide (NO): A common fragmentation for deprotonated nitroaromatics, leading to the [M-H-NO]⁻ radical anion.

-

Loss of Hydroxyl Radical (•OH): This can occur through rearrangement, forming a stable phenoxide-type anion.

-

Loss of the Nitro Group (NO₂): While less common in negative mode ESI for some nitroaromatics, the loss of the nitro group as a radical (•NO₂) can still be observed.

Caption: Predicted ESI-MS/MS fragmentation of nitro-indeno(1,2,3-cd)pyrene.

Experimental Protocols

GC-EI-MS for Nitro-indeno(1,2,3-cd)pyrene Analysis

This protocol is a representative method for the analysis of nitro-PAHs in environmental samples.

-

Sample Preparation: Extraction of the sample matrix (e.g., particulate matter from air filters) using a suitable solvent like dichloromethane, followed by concentration and cleanup using solid-phase extraction (SPE).

-

Gas Chromatography (GC):

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at 60°C and ramp up to 300°C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to obtain the complete mass spectrum for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted quantification.

-

Caption: GC-EI-MS workflow for nitro-PAH analysis.

LC-ESI-MS/MS for Nitro-indeno(1,2,3-cd)pyrene Analysis

This protocol outlines a general approach for the analysis of nitro-PAHs using LC-MS/MS.

-

Sample Preparation: Similar to GC-MS, involving extraction and cleanup. The final extract is dissolved in a solvent compatible with the mobile phase.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium acetate to improve ionization.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Analysis:

-

Precursor Ion Selection: The deprotonated molecule [M-H]⁻ (m/z 320) is selected in the first quadrupole.

-

Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell using an inert gas (e.g., argon).

-

Product Ion Scanning: The resulting fragment ions are analyzed in the third quadrupole.

-

-

Caption: LC-ESI-MS/MS workflow for nitro-PAH analysis.

Conclusion: A Complementary Approach to Structural Elucidation

The mass spectrometric fragmentation of nitro-indeno(1,2,3-cd)pyrene is highly dependent on the ionization technique employed. Electron Ionization provides extensive fragmentation, offering a detailed molecular fingerprint that is useful for library matching and structural confirmation. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation process, which is particularly advantageous for the analysis of complex mixtures and for targeted quantification.

For researchers in drug development and toxicology, understanding these distinct fragmentation patterns is crucial for the confident identification of metabolites and for tracking the biotransformation of this potent environmental contaminant. The complementary nature of EI-MS and ESI-MS/MS provides a powerful analytical toolkit for the comprehensive characterization of nitro-indeno(1,2,3-cd)pyrene and other related nitro-PAHs.

References

-

Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites. PubMed.[Link]

-

Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131. PubChem.[Link]

-

Indeno[1,2,3-cd]pyrene. NIST WebBook.[Link]

-

Direct quantification of PAHs and nitro-PAHs in atmospheric PM by thermal desorption gas chromatography with electron ionization mass spectroscopic detection. PubMed.[Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.[Link]

-

GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy.[Link]

-

Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu.[Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.[Link]

-

NIST/EPA/NIH Mass Spectral Library. NIST.[Link]

Strategic Selection of Internal Standards for 12-Nitroindeno(1,2,3-cd)pyrene

This guide provides an objective, technical comparison of internal standard strategies for the quantification of 12-nitroindeno(1,2,3-cd)pyrene (12-NIP). It is designed for analytical chemists and toxicologists who require high-precision data despite the commercial unavailability of the direct isotopologue.

Executive Summary: The "Best Available" Standard

The direct isotopologue 12-nitroindeno(1,2,3-cd)pyrene-d11 is currently not commercially available from major reference standard manufacturers (e.g., Cambridge Isotope Labs, Chiron, Sigma).

Therefore, quantification requires a surrogate internal standard . The choice of this surrogate is not arbitrary; it depends entirely on your ionization interface.

| Instrument Platform | Recommended Internal Standard | Scientific Rationale |

| GC-MS (NICI) (High Sensitivity) | 6-Nitrobenzo[a]pyrene-d11 (Alt: 1-Nitropyrene-d9) | Critical: Parent PAHs (e.g., Indeno-d12) do not ionize in Negative Ion Chemical Ionization (NICI) mode. You must use a deuterated nitro-PAH to match the electron capture mechanism. |

| GC-MS (EI) (Standard) | Indeno[1,2,3-cd]pyrene-d12 | In Electron Impact (EI), the parent PAH behaves similarly to the nitro-derivative and elutes in the immediate vicinity, providing excellent retention time locking. |

| LC-MS/MS (APCI/ESI) | Indeno[1,2,3-cd]pyrene-d12 | The deuterated parent PAH co-elutes or elutes very close to 12-NIP, effectively correcting for matrix suppression in the source. |

Technical Deep Dive: The Ionization Trap

A common error in nitro-PAH analysis is using the same internal standard for EI and NICI methods. This section explains the causality behind the selection.

The NICI Constraint (Negative Ion Chemical Ionization)

NICI is the "Gold Standard" for nitro-PAHs because the nitro group (

-

Mechanism:

-

The Problem: Parent PAHs (like Indeno[1,2,3-cd]pyrene-d12) lack the nitro group. They have low electron affinity and will not ionize efficiently in NICI mode.

-

The Solution: You must use a deuterated nitro-PAH. 6-Nitrobenzo[a]pyrene-d11 is the closest structural and retention time match (5-ring system) to 12-NIP. 1-Nitropyrene-d9 is a common, cheaper alternative, though it elutes significantly earlier.

The EI / LC-MS Advantage

In EI (GC) or APCI (LC), ionization is less dependent on specific functional group electron affinity.

-

Mechanism: Hard ionization (EI) or proton transfer (APCI).

-

The Solution: Indeno[1,2,3-cd]pyrene-d12 is ideal here. It shares the exact carbon skeleton of 12-NIP. Its retention time is nearly identical (typically eluting slightly earlier due to the deuterium isotope effect), making it perfect for defining the integration window.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct internal standard based on your instrumentation.

Figure 1: Decision matrix for Internal Standard selection. Note that NICI requires a nitro-substituted standard.

Experimental Protocol: Self-Validating Quantification

This protocol uses Indeno[1,2,3-cd]pyrene-d12 (for EI/LC) or 6-Nitrobenzo[a]pyrene-d11 (for NICI).

Step 1: Standard Preparation

-

Stock Solution: Prepare 12-NIP and the IS at 100

in Toluene (GC) or Acetonitrile (LC). -

Stability Warning: Nitro-PAHs are photolabile . All operations must be performed under yellow light or in amber glassware.

-

Spiking: Add IS to the sample before extraction to correct for recovery losses. Target concentration: 50–100 ng/mL in the final extract.

Step 2: Extraction & Clean-up (Soxhlet/PLE)

-

Matrix: Air particulate matter (filters) or soil.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Clean-up: Silica Gel SPE is mandatory to remove polar interferences.

-

Condition: 5 mL Hexane.

-

Load: Extract in 1 mL Hexane.

-

Wash: 5 mL Hexane (removes aliphatics).

-

Elute: 10 mL DCM/Hexane (1:1). Nitro-PAHs elute in this fraction.[1]

-

Step 3: Instrumental Parameters (GC-MS NICI Example)

-

Column: DB-5ms or Rxi-5Sil MS (30m

0.25mm -

Carrier Gas: Helium at 1.2 mL/min.

-

Reagent Gas: Methane (40% flow).

-

Source Temp: 150°C (Lower temperatures favor NICI electron capture).

-

SIM Mode:

-

12-NIP: Monitor

321 -

6-Nitrobenzo[a]pyrene-d11 (IS): Monitor

308.[2]

-

Step 4: Quality Control Criteria

To validate the system, the following criteria must be met:

-

Retention Time: The Relative Retention Time (RRT) of 12-NIP to the IS must be constant (

0.02 units). -

Recovery: IS recovery must be between 50% and 120%. Lower recovery indicates matrix suppression or extraction loss.

-

Linearity:

over the range of 1–1000 ng/mL.

Comparative Data: Surrogate Performance

The following table compares the physicochemical suitability of the candidates.

| Property | 12-Nitroindeno(1,2,3-cd)pyrene | Indeno[1,2,3-cd]pyrene-d12 | 6-Nitrobenzo[a]pyrene-d11 |

| Molecular Weight | 321.33 | 288.42 | 308.38 |

| Rings | 6 | 6 | 5 |

| Boiling Point | ~536°C | ~536°C | ~530°C |

| NICI Response | High | Negligible | High |

| Elution Order | Late (Post-Benzo[a]pyrene) | Matches 12-NIP | Matches 12-NIP closely |

| Suitability | Target | Best for EI / LC | Best for NICI |

References

-

National Institute of Standards and Technology (NIST). Indeno[1,2,3-cd]pyrene Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link

-

U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI, 2018. Link

-

Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment.[1] (Discusses NICI sensitivity vs EI).

-

Chiron AS. Nitro-PAH Standards and Deuterated Internal Standards Catalog. (Source for 6-Nitrobenzo[a]pyrene-d11 availability). Link

-

Albinet, A., et al. (2006).[1][3] Simultaneous analysis of oxygenated and nitrated polycyclic aromatic hydrocarbons on standard reference materials by GC–MS with negative ion chemical ionisation. Journal of Chromatography A. Link

Sources

A Senior Scientist's Guide to the Cross-Validation of 12-Nitro-Linoleic Acid Analysis: GC-MS vs. LC-MS/MS

Introduction: The Challenge of Quantifying Nitro-Lipids

In the landscape of cellular signaling, nitrated fatty acids (NO₂-FAs) have emerged as critical endogenous mediators involved in a spectrum of physiological and pathological processes, including inflammation and cardiovascular disease.[1][2] Among these, the isomers of nitrated linoleic acid (LNO₂), such as 12-nitro-linoleic acid, are of significant interest. These molecules are formed through the reaction of linoleic acid with reactive nitrogen species (RNS).[2][3] However, their potent signaling capabilities are matched by the analytical challenge they present; they exist at very low concentrations (pM to nM range) in complex biological matrices and are inherently reactive.[2][4]

Accurate and reliable quantification is therefore paramount for understanding their biological roles. The two gold-standard mass spectrometry-based techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both are powerful, they operate on fundamentally different principles, necessitating a thorough understanding of their respective strengths and weaknesses for the specific analysis of 12-nitro-linoleic acid.

This guide provides an in-depth comparison and cross-validation of GC-MS and LC-MS/MS methodologies, drawing from field-proven insights to aid researchers in selecting the optimal analytical strategy and ensuring data integrity.

The Analyte: 12-Nitro-Linoleic Acid (12-NO₂-LA)

Linoleic acid is a polyunsaturated fatty acid that can be nitrated at its double bonds, primarily yielding 10- and 12-nitro positional isomers.[3] These nitroalkene derivatives have been identified in human plasma and red blood cells, existing as both free fatty acids and esterified in complex lipids.[3][5] The accurate quantification of these specific isomers is crucial, as their biological activities may differ.

Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds.[6] Since fatty acids like 12-NO₂-LA are not inherently volatile, a critical chemical derivatization step is required to increase their volatility and thermal stability.[6][7]

Causality of Experimental Choice: The most effective strategy for enhancing the sensitivity of fatty acid analysis by GC-MS is the formation of pentafluorobenzyl (PFB) esters.[4][5] This is achieved by reacting the carboxylic acid group of 12-NO₂-LA with PFB-Br. The resulting PFB ester is not only volatile but also highly electrophilic. This property is key to the next step: ionization.

For ionization, Electron-Capture Negative-Ion Chemical Ionization (ECNICI) is the method of choice.[3][4] ECNICI is exceptionally sensitive for compounds with high electron affinity, like the PFB esters of nitrated fatty acids. This combination of PFB derivatization and ECNICI ionization provides outstanding sensitivity, often reaching the picomolar range.[4] Quantification is then performed using selected-ion monitoring (SIM) of characteristic ions or, for even greater specificity, by tandem mass spectrometry (MS/MS).

Principle of Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is ideally suited for larger, polar, or thermally labile molecules that are difficult to analyze by GC-MS.[6] A significant advantage of LC-MS for fatty acid analysis is that derivatization is typically not required.[5][6]

Causality of Experimental Choice: The analysis begins with separating the extracted lipids using reversed-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column.[3] This separates 12-NO₂-LA from other lipids and isomers based on polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an Electrospray Ionization (ESI) source, operated in negative ion mode.[5] ESI is a soft ionization technique that generates intact molecular ions. For a carboxylic acid like 12-NO₂-LA, it readily forms the deprotonated molecule [M-H]⁻.[2]